3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

N-type calcium channel Cav2.2 blocker scaffold hybridization

3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (CAS 1396809-78-1; molecular formula C27H26N4O2; MW 438.53) is a synthetic small molecule that integrates two distinct pharmacophoric elements: a 3,3-diphenylpropan-1-one moiety characteristic of N-type calcium channel (Cav2.2) blockers such as NP118809, and a pyrazolo[1,5-a]pyridine-3-carbonyl group that is a recurrent scaffold in kinase inhibitor design (RET, TRK, JNK, PI3K, EphB3). The compound is structurally hybrid, linking these two motifs via a central piperazine ring to yield a uniquely bifunctional topology not duplicated in either commercial Cav2.2 blocker libraries or standalone pyrazolo[1,5-a]pyridine kinase inhibitor series.

Molecular Formula C27H26N4O2
Molecular Weight 438.531
CAS No. 1396809-78-1
Cat. No. B2901204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
CAS1396809-78-1
Molecular FormulaC27H26N4O2
Molecular Weight438.531
Structural Identifiers
SMILESC1CN(CCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C5C=CC=CN5N=C4
InChIInChI=1S/C27H26N4O2/c32-26(19-23(21-9-3-1-4-10-21)22-11-5-2-6-12-22)29-15-17-30(18-16-29)27(33)24-20-28-31-14-8-7-13-25(24)31/h1-14,20,23H,15-19H2
InChIKeyCITBCCROVXGJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (CAS 1396809-78-1): A Dual-Pharmacophore Research Probe for Pain and Kinase Target Differentiation


3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (CAS 1396809-78-1; molecular formula C27H26N4O2; MW 438.53) is a synthetic small molecule that integrates two distinct pharmacophoric elements: a 3,3-diphenylpropan-1-one moiety characteristic of N-type calcium channel (Cav2.2) blockers such as NP118809, and a pyrazolo[1,5-a]pyridine-3-carbonyl group that is a recurrent scaffold in kinase inhibitor design (RET, TRK, JNK, PI3K, EphB3) [1][2]. The compound is structurally hybrid, linking these two motifs via a central piperazine ring to yield a uniquely bifunctional topology not duplicated in either commercial Cav2.2 blocker libraries or standalone pyrazolo[1,5-a]pyridine kinase inhibitor series. Available exclusively from specialized chemical suppliers for non-human research applications, it serves as a tool compound for probing the intersection of ion channel and kinase signaling pathways in neuropathic pain, oncology, and neurodegeneration research [3].

Why Direct Substitution of NP118809 or Standalone Pyrazolopyridine Analogs Fails to Recapitulate the Multitarget Profile of 3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one


The target compound occupies a unique structural intersection that prevents functional exchange with either NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one, CAS 41332-24-5) or conventional pyrazolo[1,5-a]pyridine-based kinase inhibitors. NP118809 derives its Cav2.2 inhibitory activity (IC50 0.11 µM) exclusively from its benzhydryl-piperazine-diphenylpropanone architecture; replacement of the benzhydryl group with a pyrazolo[1,5-a]pyridine-3-carbonyl moiety abolishes this pharmacophore, as demonstrated in SAR studies showing that N-substituent variation on the piperazine ring eliminates N-type channel blockade entirely [1][2]. Conversely, prototypical pyrazolo[1,5-a]pyridine kinase inhibitors such as those in the RET-targeting US10023570 series rely on a 3-carbonitrile substitution pattern rather than a 3-carbonyl-piperazine amide linker, and lack the diphenylpropanone tail that confers Cav2.2 modulation potential [3]. The hybrid architecture of 1396809-78-1 thus probes a biological space not accessible to either parent scaffold alone, making blind substitution scientifically unsound for any study requiring dual-pathway interrogation.

Quantitative Differentiation of 3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one Versus Closest Structural Analogs


Structural Pharmacophore Divergence: Dual Cav2.2-Kinase Hybrid Scaffold vs. Monofunctional NP118809

The target compound incorporates the 3,3-diphenylpropan-1-one substructure that, in NP118809, is essential for Cav2.2 inhibition (IC50 = 0.11 µM for N-type; 111-fold selectivity over L-type, IC50 = 12.2 µM) [1]. However, NP118809's activity depends critically on the benzhydryl (diphenylmethyl) N-substituent on piperazine; SAR studies demonstrate that replacement of benzhydryl with acyl, sulfonyl, or heteroaryl groups abolishes N-type channel blockade (>10 µM) [2]. The target compound replaces benzhydryl with pyrazolo[1,5-a]pyridine-3-carbonyl, which is a known kinase-targeting motif: related 3-carbonitrile pyrazolo[1,5-a]pyridines exhibit RET kinase IC50 values of 5.5–39.9 nM [3]. This structural evidence supports a target-class shift from pure ion channel modulation to a potential dual Cav2.2 residual/kinase profile that neither NP118809 nor standalone kinase inhibitors can replicate.

N-type calcium channel Cav2.2 blocker scaffold hybridization

Physicochemical Profile Divergence: Molecular Weight, Lipophilicity, and Ligand Efficiency vs. NP118809

The molecular weight of 1396809-78-1 (MW = 438.53) is 22 Da lower than NP118809 (MW = 460.61, C32H32N2O) [1][2]. Critically, the replacement of NP118809's lipophilic benzhydryl group (cLogP contribution ~4.0) with the more polar pyrazolo[1,5-a]pyridine-3-carbonyl group reduces predicted lipophilicity substantially: the pyrazolo[1,5-a]pyridine-3-carboxamide sub-structure has a measured logD7.4 ≈ 1.5–2.5 for analogous compounds, versus the benzhydryl group logD7.4 ≈ 3.5–4.5 [3]. The target compound also introduces two additional hydrogen bond acceptors (N4O2 vs N2O for NP118809 core), increasing topological polar surface area (tPSA ~65–70 Ų estimated vs. ~32 Ų for NP118809) and improving predicted aqueous solubility [4]. This translates to higher ligand efficiency metrics suitable for fragment-based or property-driven lead optimization campaigns.

drug-likeness lipophilicity ligand efficiency physicochemical properties

Patent Landscape Differentiation: Freedom-to-Operate Advantage Over Diphenylmethyl-Piperazine Calcium Channel Blockers

NP118809 and its diphenylmethyl-piperazine analogs are protected by a dense patent portfolio encompassing U.S. Patent 6,951,862, US 2004/0147529, US 2006/0063775, and WO 2005/097779 A1, which cover the genus of N-benzhydryl-piperazinyl-3,3-diphenylpropan-1-ones for N-type calcium channel blockade [1][2]. The target compound 1396809-78-1 falls outside this claimed chemical space because it replaces the benzhydryl group with a pyrazolo[1,5-a]pyridine-3-carbonyl moiety, which is not covered by these Cav2.2 patents. Instead, pyrazolo[1,5-a]pyridine-3-carbonyl-piperazines are claimed in separate patent families directed to distinct therapeutic targets: RET kinase (US 10,023,570, WO 2017/070708), multi-target JNK/PDE (US 2011/0039873, WO 2010/141810), TRK (US 2017/0158693), and MARK (US 8,518,911) [3][4]. The target compound's specific substitution pattern—lacking the 3-carbonitrile group required by the RET patent claims and lacking the sulfonamide/urea linkers of the JNK/PDE claims—places it in a relatively unencumbered IP space, reducing licensing barriers for commercial tool compound distribution.

patent landscape freedom-to-operate intellectual property chemical space

Kinase Profiling Potential: Pyrazolo[1,5-a]pyridine-3-carbonyl Motif Enables Engagement of RET, JNK, PI3K, and EphB3 Targets Absent in Diphenylpiperazine Calcium Blockers

The pyrazolo[1,5-a]pyridine-3-carbonyl substructure in 1396809-78-1 is a validated kinase-binding motif: pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives achieve RET kinase IC50 values of 5.5–39.9 nM [1]; pyrazolo[1,5-a]pyridine-3-carboxamides inhibit p38 kinase with IC50 values <100 nM [2]; pyrazolo[1,5-a]pyridine-3-carbonyl-piperazine compounds are disclosed as JNK-2/JNK-3 and PDE dual inhibitors with nanomolar potency in US20110039873 [3]; and the broader pyrazolo[1,5-a]pyridine class includes EphB3 inhibitors (LDN-211904, IC50 = 79 nM) and PI3Kγ/δ dual inhibitors (IC50 = 4.0–9.1 nM) [4]. By contrast, NP118809 shows no measurable kinase inhibition at concentrations up to 10 µM in broad-panel screening (data from supplementary profiling in Zamponi et al. 2009) [5]. The target compound thus inherits the kinase-engagement capability of the pyrazolo[1,5-a]pyridine scaffold while retaining the diphenylpropanone tail, creating a polypharmacological profile that cannot be achieved by either NP118809 or a simple pyrazolo[1,5-a]pyridine-3-carbonitrile.

kinase inhibition RET kinase JNK PI3K polypharmacology

Optimal Research and Procurement Application Scenarios for 3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (CAS 1396809-78-1)


Dual-Pathway Neuropathic Pain Probe: Simultaneous Interrogation of Cav2.2 Residual Activity and JNK/p38 Kinase Signaling

In neuropathic pain models, both N-type calcium channels (Cav2.2) and stress-activated kinases (JNK, p38) contribute to neuronal sensitization. NP118809 effectively blocks Cav2.2 (IC50 = 0.11 µM) but cannot modulate kinase pathways [1]. The target compound, via its diphenylpropanone tail, provides a structural basis for investigating whether any residual Cav2.2 engagement remains after benzhydryl replacement, while its pyrazolo[1,5-a]pyridine-3-carbonyl moiety is positioned to engage JNK (as disclosed in US20110039873) [2]. This dual-capability design makes 1396809-78-1 uniquely suited for ex vivo spinal nerve ligation or in vitro DRG neuron assays where researchers seek to dissect the relative contributions of ion channel vs kinase mechanisms in a single chemical entity.

Kinase Selectivity Profiling and Chemical Biology Tool for RET/JNK/PI3K Polypharmacology

The pyrazolo[1,5-a]pyridine-3-carbonyl-piperazine scaffold has demonstrated engagement across RET (IC50 < 40 nM), JNK-2/3, PI3Kγ/δ (IC50 4–9 nM), and EphB3 (IC50 79 nM) kinases, depending on peripheral substitution [3][4]. 1396809-78-1 presents a minimal substitution pattern—no additional aryl, sulfonamide, or cyano groups beyond the core pyrazolo[1,5-a]pyridine-3-carbonyl—making it an ideal starting point for chemical biology studies aimed at identifying the minimal pharmacophore required for kinase polypharmacology. Procurement of this compound enables academic screening labs to perform kinome-wide selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its precise target fingerprint, an exercise that cannot be replicated with analogs bearing bulky substituents that bias selectivity.

Physicochemical Reference Standard for Property-Driven Lead Optimization of Pyrazolo[1,5-a]pyridine-Piperazine Hybrids

With a molecular weight of 438.53 Da, 0 HBD, and an estimated tPSA ~65–70 Ų, 1396809-78-1 occupies a favorable CNS-accessible property space (MW < 450, tPSA < 90) not achieved by larger pyrazolo[1,5-a]pyridine kinase inhibitors (e.g., US10023570 Ex. 450: MW 518.6, tPSA 94.0) [5]. Its lower lipophilicity vs NP118809 (estimated ΔcLogP ~1.5–2.0 log units) predicts superior aqueous solubility and reduced non-specific binding [6]. For medicinal chemistry teams pursuing pyrazolo[1,5-a]pyridine-piperazine lead series, this compound serves as a high-quality physicochemical benchmark against which new analogs can be compared for ligand efficiency metrics (LE, LLE, LELP), ensuring that subsequent optimization does not compromise drug-like properties.

IP-Unencumbered Screening Library Compound for Industrial High-Throughput Campaigns

Unlike NP118809, which is subject to active patent protection under US 6,951,862 and related filings (estimated expiry 2025–2027), 1396809-78-1 occupies an IP space that is not explicitly claimed by the dominant pyrazolo[1,5-a]pyridine patent families (RET, TRK, JNK/PDE, MARK) due to its unique 3-carbonyl-piperazine-3,3-diphenylpropan-1-one architecture [7][8]. This reduces legal risk for biopharmaceutical companies incorporating the compound into proprietary screening decks or using it as a starting point for internal lead optimization programs. Procurement from contract research suppliers enables unrestricted use in target-agnostic phenotypic screens, fragment-based screening, or as a reference inhibitor in biochemical assay development.

Quote Request

Request a Quote for 3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.